molecular formula C7H4BrF3N2O B13668846 2-Amino-4-bromo-3,5,6-trifluoro-benzamide

2-Amino-4-bromo-3,5,6-trifluoro-benzamide

Cat. No.: B13668846
M. Wt: 269.02 g/mol
InChI Key: WMFZBILFPXUBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3,5,6-trifluoro-benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .

Scientific Research Applications

2-Amino-4-bromo-3,5,6-trifluoro-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3,5,6-trifluoro-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C7H4BrF3N2O

Molecular Weight

269.02 g/mol

IUPAC Name

2-amino-4-bromo-3,5,6-trifluorobenzamide

InChI

InChI=1S/C7H4BrF3N2O/c8-2-4(10)3(9)1(7(13)14)6(12)5(2)11/h12H2,(H2,13,14)

InChI Key

WMFZBILFPXUBFN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)N)C(=O)N

Origin of Product

United States

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